cis-Ligupurpuroside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Ligupurpuroside B is a phenylethanoid glycoside that can be found in L. purpurascens . It is a naturally occurring compound, dominantly present in select botanical species .
Synthesis Analysis
The biosynthetic pathway of this compound involves several enzymes. A BAHD acyltransferase (hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase [SHCT]) catalyzes the regioselective acylation of salidroside to form osmanthuside A. A CYP98 hydroxylase (osmanthuside B 3,3’-hydroxylase [OBH]) catalyzes meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B to complete the biosynthesis of verbascoside .Molecular Structure Analysis
The molecular weight of this compound is 738.73, and its formula is C35H46O17 . The SMILES representation of its structure isOC(C=C1)=CC=C1/C=C\C(OC@HOCCC3=CC=C(C=C3)O)CO)[C@@H]2O[C@H]4C@@HC)O[C@H]5C@@HC)O)O)O)O)O)=O
.
Wissenschaftliche Forschungsanwendungen
Trypsin Inhibition : Meti et al. (2018) investigated the interaction of cis-Ligupurpuroside B with trypsin using spectroscopic, circular dichroism (CD), and molecular docking techniques. They found that this compound can inhibit trypsin activity, suggesting potential pharmacological applications in designing new analogs with effective properties (Meti et al., 2018).
Quantification in Biological Fluids : Chen et al. (2016) developed a high-performance liquid chromatography-tandem mass spectrometric method (HPLC-MS/MS) for determining this compound in rat plasma. This method could be crucial for pharmacokinetic studies and understanding the compound's behavior in biological systems (Chen et al., 2016).
Interaction with Lipase : Ying et al. (2018) explored the interaction of this compound with lipase using multi-spectroscopic and molecular docking methods. Their findings indicated that this compound inhibits lipase activity, which can be valuable for drug design and food industry applications (Ying et al., 2018).
Bioactivities in Tea Leaves : Lu et al. (2022) isolated various glycosides, including this compound, from the leaves of Ligustrum robustum (used as Ku-Ding-Cha) and tested their bioactivities. They found that these compounds displayed strong antioxidative activities, suggesting potential health benefits in treating obesity and diabetes (Lu et al., 2022).
Antioxidative Activities : Wong et al. (2001) studied the antioxidative activities of phenylethanoid glycosides, including this compound, from Ligustrum purpurascens. They found these glycosides effective in preventing oxidation in human low-density lipoprotein (LDL), indicating their potential as antioxidants in beverages like bitter tea (Wong et al., 2001).
Biosynthesis Study : Yang et al. (2021) characterized glycosyltransferases involved in the biosynthesis of this compound in Ligustrum robustum. Their study provides insights into the enzymatic pathways involved in the formation of this compound, which is essential for understanding its natural production (Yang et al., 2021).
Safety and Hazards
When handling cis-Ligupurpuroside B, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7-/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMFJHHCJMAHD-ZJMCPLFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C\C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.